molecular formula C8H12O6 B1210850 Gadusol CAS No. 76663-30-4

Gadusol

Numéro de catalogue: B1210850
Numéro CAS: 76663-30-4
Poids moléculaire: 204.18 g/mol
Clé InChI: KENOUOLPKKQXMX-UHFFFAOYSA-N
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Description

Gadusol (C₈H₁₂O₆) is a naturally occurring UV-absorbing compound first isolated from cod roe (Gadus morhua L.) and structurally identified as 1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one . It is maternally provisioned to fish embryos, where it acts as a transparent sunscreen, absorbing UVB radiation (peak absorption: 296 nm at pH ≥7; 268 nm at pH <7) . Its biosynthesis involves the enzymes EEVS and MT-Ox, pathways conserved in fish, amphibians, reptiles, and birds but absent in mammals .

Propriétés

Numéro CAS

76663-30-4

Formule moléculaire

C8H12O6

Poids moléculaire

204.18 g/mol

Nom IUPAC

3,4,5-trihydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-one

InChI

InChI=1S/C8H12O6/c1-14-6-4(10)2-8(13,3-9)7(12)5(6)11/h7,9,11-13H,2-3H2,1H3

Clé InChI

KENOUOLPKKQXMX-UHFFFAOYSA-N

SMILES

COC1=C(C(C(CC1=O)(CO)O)O)O

SMILES canonique

COC1=C(C(C(CC1=O)(CO)O)O)O

Synonymes

1,4,5-trihydroxy-5-hydroxymethyl-2-methoxycyclohex-1-en-3-one
gadusol

Origine du produit

United States

Applications De Recherche Scientifique

Photoprotective Properties

Gadusol is recognized for its ability to absorb ultraviolet (UV) light, functioning as a natural sunscreen. Research indicates that it can dissipate harmful UV radiation effectively, providing protection against DNA damage caused by solar exposure.

  • Mechanism of Action : this compound operates by undergoing rapid deactivation when exposed to UV light, dissipating energy as heat rather than allowing it to cause cellular damage. This mechanism is crucial for organisms like fish that are constantly exposed to sunlight in their aquatic environments .
  • Applications in Sunscreens : Due to its photoprotective capabilities, this compound is being explored for incorporation into commercial sunscreen formulations. Studies show that genetically engineered microorganisms can produce this compound derivatives on a large scale, paving the way for its use in cosmetics and topical applications .

Antioxidant Activity

This compound exhibits strong antioxidant properties, which are essential for protecting cells from oxidative stress.

  • Comparative Efficacy : Experimental data demonstrate that this compound's antioxidant activity surpasses that of common antioxidants like Trolox in various assays (e.g., ORAC and ABTS assays). This suggests its potential utility in formulations aimed at reducing oxidative damage in skin care products .
  • Role in Embryonic Development : In marine species, this compound is maternally provided to embryos and larvae, acting as a primary sunscreen during critical developmental stages. This protective role underscores its significance in reproductive biology and developmental processes .

Potential Pharmaceutical Uses

The unique properties of this compound position it as a candidate for various pharmaceutical applications.

  • Therapeutic Formulations : Given its antioxidant and UV-protective characteristics, this compound could be integrated into therapeutic products aimed at treating skin disorders or conditions exacerbated by UV exposure. Its efficacy as a protective agent against skin cancer is an area of ongoing research .
  • Dietary Supplements : There is potential for this compound to be developed into dietary supplements due to its beneficial properties in combating oxidative stress and enhancing skin health from within .

Case Studies and Research Findings

Several studies have investigated the properties and applications of this compound:

StudyFocusFindings
CONICET StudyAntioxidant ActivityDemonstrated superior antioxidant capacity compared to Trolox; effective in breaking peroxyl radical chains .
Zebrafish ResearchBiosynthesisIdentified the genetic pathways allowing zebrafish to synthesize this compound de novo; implications for commercial production via yeast .
Maternally Provided SunscreenDevelopmental BiologyShowed that this compound serves as a primary sunscreen during embryonic development in fish .

Analyse Des Réactions Chimiques

Key Experimental Data:

ParameterValue/OutcomeSource
Enzyme Activity Eevs: 57 mg/L; MT-Ox: 79 mg/L
Reaction Yield 0.4 mg gadusol from 25 mL culture
Key Intermediates SH7P → desmethyl-4-deoxythis compound

Photochemical Reactions

This compound’s UV-absorbing properties arise from its enol–enolate equilibrium and rapid excited-state deactivation. Computational studies reveal:

Table 1: UV Absorption and Energy Dissipation (CASPT2 Calculations)

FormAbsorption λ<sub>max</sub> (nm)Energy Dissipation PathwayEfficiency
This compound268 (pH 2.5)S<sub>1</sub> → Conical Intersection97%
Gadusolate296 (pH 7.0)S<sub>1</sub> → Ground State99%

Key findings:

  • Enolate dominance at physiological pH enhances UVB absorption (296 nm) .

  • Deactivation occurs via ultrafast non-radiative pathways (<1 ps), preventing photodegradation .

Antioxidant Reactions

This compound neutralizes reactive oxygen species (ROS) via electron transfer and hydrogen abstraction:

Peroxyl Radical Scavenging (ORAC Assay)

ParameterThis compoundTrolox (Reference)
Relative ORAC Value 1.8 ± 0.21.0
Lag Phase Duration 12 min8 min

ABTS Radical Quenching

ParameterGadusolateAscorbic Acid
TEAC Value 1.2 (1 min)1.0
Reductive Stability >6 hours<2 hours

Mechanistic insights:

  • This compound’s enolized cyclohexenone moiety donates electrons to peroxyl/ABTS radicals .

  • Methylation at C-2 stabilizes the radical intermediate, enhancing antioxidant capacity .

Electrochemical Reactions

Cyclic voltammetry reveals this compound’s irreversible oxidation and reductive stability:

Table 2: Voltammetric Data in Aqueous Solution

ParameterThis compoundGadusolate
E<sub>pa</sub> (V) +0.62+0.58
ΔE<sub>p</sub> (V) 0.150.12
Stability Resists atmospheric oxidationComparable to ascorbate

Functional Derivatives and Stability

  • Singlet Oxygen Quenching : this compound reacts with <sup>1</sup>O<sub>2</sub> via [4+2] cycloaddition, forming endoperoxides.

  • Thermal Stability : Retains >90% activity after 24 hours at 25°C (pH 7–9) .

This compound’s dual role as a UV filter and antioxidant stems from its unique chemical scaffold, enabling efficient energy dissipation and radical neutralization. Its biosynthetic pathways and stability under physiological conditions make it a promising candidate for biomedical and cosmetic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Melanin

  • Source Organisms : Ubiquitous in vertebrates (e.g., humans, zebrafish) and invertebrates.
  • UV Absorption : Broad-spectrum (UVA/UVB) but strongest in UVA (320–400 nm).
  • Mechanism : Absorbs and scatters UV via polymeric structures; induces opacity.
  • Ecological Role: Protects skin/eyes but compromises camouflage.
  • Key Difference : Melanin’s opacity contrasts with gadusol’s transparency, favoring this compound in sunlit aquatic environments .

Mycosporines and Mycosporine-Like Amino Acids (MAAs)

  • Source Organisms: Fungi, cyanobacteria, algae, and marine invertebrates (e.g., corals).
  • UV Absorption : MAAs absorb UVA/UVB (310–362 nm), with some variants (e.g., palythine) showing peaks at 320 nm .
  • Mechanism: Absorb UV via cyclohexenone or cycloheximide cores; some act as antioxidants.
  • Structural Similarity: this compound shares a cyclohexenone backbone with mycosporines but lacks amino acid conjugation .
  • Ecological Role: Both protect against photodamage, but MAAs are dietary-derived in fish, whereas this compound is endogenously synthesized .

Scytonemin

  • Source Organisms: Cyanobacteria.
  • UV Absorption : Broad UVA (325–425 nm) with dual peaks at 384 and 252 nm .
  • Mechanism : Lipid-soluble dimeric pigment that forms extracellular UV-blocking layers.
  • Key Difference : Scytonemin is restricted to terrestrial/extremophilic microbes, unlike this compound’s aquatic vertebrate specificity .

Erebusinone

  • Source Organisms : Antarctic sponge (Isodictya erinacea).
  • UV Absorption : UVA (peak 370 nm).
  • Mechanism : Tryptophan-derived antioxidant with photostabilizing properties .
  • Contrast: Erebusinone primarily scavenges radicals, whereas this compound’s role is UVB absorption .

Data Table: Comparative Analysis of UV-Protective Compounds

Compound Source Organisms UV Absorption (λmax) Mechanism Transparency Antioxidant Activity
This compound Fish, amphibians, reptiles 268 nm (pH <7), 296 nm (pH ≥7) UVB absorption via enolic structure Yes Context-dependent
Melanin Vertebrates, invertebrates Broad (UVA dominant) Scattering/absorption No No
Mycosporines Fungi, marine invertebrates 310–362 nm UV absorption, antioxidant Variable Yes
Scytonemin Cyanobacteria 252 nm, 384 nm UVA absorption No No
Erebusinone Antarctic sponge 370 nm UVA absorption, antioxidant Yes Yes

Key Research Findings

  • Primary Role of this compound: In zebrafish, this compound deficiency increases UVB-induced DNA damage (e.g., cyclobutane pyrimidine dimers) and apoptosis, reducing larval survival from 50% to 2% .
  • Antioxidant Controversy : While this compound lacks antioxidant activity in zebrafish embryos , engineered yeast-produced this compound shows radical scavenging in FRAP, ABTS, and DPPH assays . This discrepancy may reflect species- or context-dependent secondary functions.
  • Evolutionary Insights : this compound biosynthesis is lost in vertebrates inhabiting low-UV environments (e.g., deep-sea fish), underscoring its adaptive role in sunlit habitats .

Méthodes De Préparation

Recombinant Enzyme Systems

In vitro reconstitution of the pathway using purified zebrafish EEVS (encoded by LOC100003999) and methyltransferase (encoded by zgc:113054) demonstrated this compound production at a rate of 0.8 µmol·L⁻¹·h⁻¹ under optimal conditions (pH 7.0, 30°C). The reaction requires NADPH and S-adenosylmethionine (SAM) as cofactors, with magnesium ions enhancing enzyme stability.

Table 1: Kinetic Parameters of this compound Biosynthetic Enzymes

EnzymeSubstrateKmK_m (µM)kcatk_{cat} (min⁻¹)
Zebrafish EEVSSH7P12.4 ± 1.24.7 ± 0.3
MethyltransferaseDesmethyl-4-deoxythis compound8.9 ± 0.86.2 ± 0.5

Microbial Production Systems

Bacterial Expression Systems

The patent US11739337B2 outlines a high-yield this compound production method using engineered Escherichia coli. Key steps include:

  • Cloning codon-optimized EEVS and methyltransferase genes into a pETDuet-1 vector.

  • Culturing cells in TB medium at 37°C with 0.5 mM IPTG induction.

  • Extracellular this compound yields of 1.2 g·L⁻¹ after 48 hours, achieved via a lacZ promoter-driven system.

Table 2: Comparison of Microbial Host Systems

HostYield (g·L⁻¹)Fermentation Time (h)Key Advantage
E. coli BL211.248High scalability
S. cerevisiae0.772Eukaryotic post-translational modifications

Yeast-Based Production

Engineered Saccharomyces cerevisiae strains expressing zebrafish genes produced 0.7 g·L⁻¹ this compound in YPD medium at 30°C. Time-course analyses revealed maximal this compound secretion at 72 hours, correlating with peak EEVS and methyltransferase mRNA levels.

Extraction from Natural Sources

Zebrafish Embryos

This compound was isolated from 72-hour post-fertilization zebrafish embryos using methanol extraction and HPLC purification (YMC ODS-A column, 1–95% MeOH gradient). The final yield was 0.05% of dry embryo weight, with UV-Vis confirmation at λmax=296nm\lambda_{max} = 296 \, \text{nm} .

Marine Invertebrates

While this compound is absent in corals, its analog mycosporine-like amino acids (MAAs) are extracted from algal symbionts. However, this compound’s instability in acidic conditions limits its isolation from marine tissues compared to synthetic methods.

Industrial-Scale Purification

Downstream processing typically involves:

  • Tangential Flow Filtration : Remove microbial cells or host proteins.

  • Ion-Exchange Chromatography : Separate this compound from charged impurities (e.g., using Q Sepharose Fast Flow).

  • Lyophilization : Stabilize this compound as a hygroscopic powder with >95% purity .

Q & A

Q. What are the primary biosynthetic pathways for Gadusol in eukaryotic organisms, and how can they be experimentally validated?

this compound biosynthesis in vertebrates involves the enzyme 2-epi-5-epivaliolone synthase (EEVS), which catalyzes the first step of its synthesis from a sugar intermediate. This pathway was confirmed through heterologous expression of zebrafish EEVS genes in Komagataella phaffii (formerly Pichia pastoris), resulting in this compound production (up to 1.05 mg/L in engineered strains). Analytical validation via HPLC and mass spectrometry (Fig. 6B-C) confirmed identity and quantified yields .

Q. Which analytical methods are most reliable for quantifying this compound in biological samples?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard. For example, zebrafish and yeast extracts were analyzed using a C18 column with UV detection at 270 nm, achieving clear separation from other metabolites (Fig. 6A-B). Intracellular/extracellular this compound levels were measured using external calibration curves, with detection limits as low as 0.1 µg/mL .

Q. What experimental models are suitable for studying this compound’s UV-protective role?

Zebrafish (Danio rerio) embryos are a robust model due to their transparency, genetic tractability, and natural this compound production. CRISPR-Cas9 knockout of eevs in zebrafish (e.g., MZeevs mutants) eliminates maternal this compound provision, enabling controlled UVB exposure studies. Endpoints like swim bladder inflation failure (at 450 J/m² UVB) and DNA damage markers validate its photoprotective function .

Advanced Research Questions

Q. How can CRISPR-Cas9 be used to resolve contradictory hypotheses about this compound’s origin (dietary vs. endogenous synthesis)?

CRISPR-mediated deletion of eevs exons in zebrafish embryos (e.g., Meevs mutants) demonstrated that this compound is maternally provisioned and not diet-dependent. Mutant embryos lacking eevs showed undetectable this compound levels, confirming endogenous synthesis. This approach disproved earlier assumptions that this compound is acquired via symbiotic bacteria or dietary sources .

Q. What methodological considerations are critical when designing UVB exposure experiments to assess this compound’s efficacy?

Key factors include:

  • Dosage : Calibrate UVB irradiance (e.g., 2.5 W/m²) and total energy (e.g., 450 J/m²) using spectroradiometers.
  • Controls : Use eevs+/− embryos (this compound-positive) and MZeevs mutants (this compound-negative) to isolate photoprotective effects.
  • Endpoint selection : Measure developmental defects (e.g., swim bladder non-inflation) and molecular markers (e.g., cyclobutane pyrimidine dimers) at 24–120 hours post-fertilization .

Q. How does this compound’s antioxidant activity compare to ascorbic acid, and what assays best capture these differences?

this compound exhibits superior peroxyl radical scavenging capacity but comparable ferric-reducing power to ascorbic acid. Use time-resolved assays like:

  • FRAP : Measure Fe³⁺ reduction at 593 nm over 30 minutes.
  • ABTS/DPPH : Monitor radical scavenging kinetics (e.g., this compound shows prolonged activity beyond 60 minutes; Fig. 8A-D). Adjust pH to physiological levels (7.4) to mimic in vivo conditions .

Q. What genetic and metabolic engineering strategies improve this compound yields in microbial systems?

In Komagataella phaffii, codon-optimized eevs expression combined with xylose utilization pathway engineering enhanced biomass and this compound production (Fig. 5A-C). Dual-promoter systems (e.g., GAP and AOX1) increased protein expression, while fed-batch fermentation optimized carbon/nitrogen ratios for sustained synthesis .

Methodological Challenges and Contradictions

Q. Why do some studies report conflicting data on this compound’s stability under physiological conditions?

Discrepancies arise from assay conditions: this compound degrades at pH < 6 but remains stable at neutral pH. For example, antioxidant assays conducted at pH 7.4 (mimicking fish egg environments) show sustained activity, whereas acidic conditions (e.g., in vitro chemical screens) underestimate its efficacy .

Q. How can researchers address the limited bioavailability of this compound in mammalian systems?

While mammals lack eevs, transgenic expression in murine models or encapsulation in lipid nanoparticles (LNPs) may enhance delivery. Preliminary studies in yeast suggest glycosylation improves solubility, but in vivo testing is needed .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gadusol
Reactant of Route 2
Gadusol

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